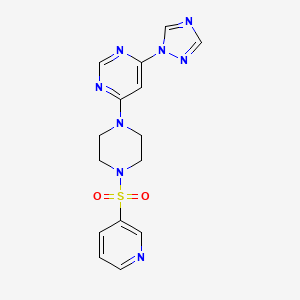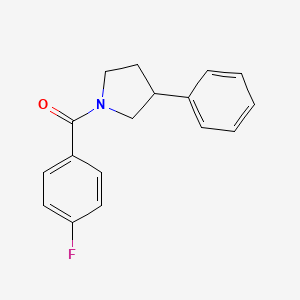
(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone” is a compound with the molecular formula C17H16FNO. It has a molecular weight of 269.31 g/mol . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The compound has a complex structure with several key features. It includes a fluorophenyl group, a phenylpyrrolidin-1-yl group, and a methanone group . The pyrrolidine ring in the structure is a five-membered ring with one nitrogen atom . The structure also includes a stereogenic carbon, which means it has a carbon atom that is attached to four different types of atoms or groups of atoms .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 269.121592296 g/mol . The topological polar surface area of the compound is 20.3 Ų . The compound has a complexity of 332 .科学的研究の応用
Antitumor Activity
- Synthesis and Cancer Cell Line Inhibition : A study by Tang & Fu (2018) explored the synthesis of a compound similar to (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, demonstrating significant inhibition of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Chemical Synthesis and Characterization
- Dipolar Cycloaddition Reaction : Chrovian et al. (2018) developed a dipolar cycloaddition reaction to create P2X7 antagonists, a class of compounds that include variations of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, for potential treatment of mood disorders (Chrovian et al., 2018).
- Microwave-Assisted Fries Rearrangement : Moreno-Fuquen et al. (2019) reported an efficient synthesis approach for a similar compound using microwave-assisted Fries rearrangement, including detailed structural and theoretical studies (Moreno-Fuquen et al., 2019).
- Density Functional Theory (DFT) Studies : Huang et al. (2021) performed a DFT study on boric acid ester intermediates with benzene rings, closely related to (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, revealing insights into molecular structures and physicochemical properties (Huang et al., 2021).
Fluorination and Photostability
- Enhancing Photostability through Fluorination : Woydziak et al. (2012) studied the fluorination of fluorophores, including hexafluorobenzophenone derivatives, to enhance photostability and improve spectroscopic properties (Woydziak et al., 2012).
Novel Compounds and Antibacterial Activity
- Synthesis and Antibacterial Activity : Shahana & Yardily (2020) synthesized novel compounds, including variations of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, and performed docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).
特性
IUPAC Name |
(4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSROFMGWQCADKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328470 |
Source


|
| Record name | (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone | |
CAS RN |
333749-88-5 |
Source


|
| Record name | (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

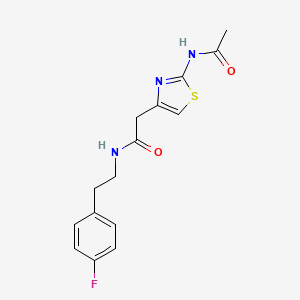
![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
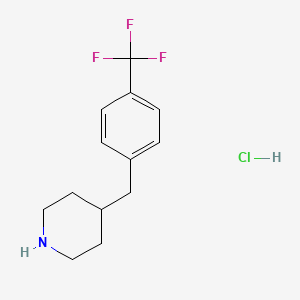

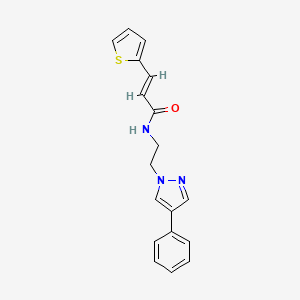
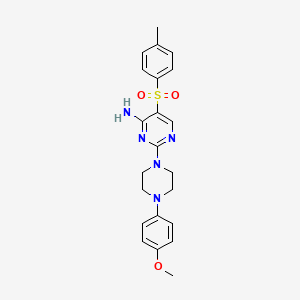
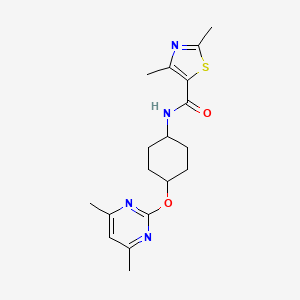
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)
![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)
